tert-butyl4-[5-(aminomethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate
Description
This compound consists of a piperidine ring bearing a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 1,2-oxazole (isoxazole) moiety at the 4-position. The oxazole ring is further substituted with an aminomethyl group at the 5-position. The Boc group enhances solubility and protects the amine during synthetic processes, while the oxazole-aminomethyl unit provides a reactive handle for derivatization, making it valuable in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
tert-butyl 4-[5-(aminomethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3/c1-14(2,3)19-13(18)17-6-4-10(5-7-17)12-8-11(9-15)20-16-12/h8,10H,4-7,9,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQWAYNJRVCGID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NOC(=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[5-(aminomethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Oxazole Moiety: The oxazole ring can be introduced via a cyclization reaction involving an appropriate amino alcohol and a carboxylic acid derivative.
Attachment of the Aminomethyl Group: The aminomethyl group can be introduced through a reductive amination reaction.
Protection of the Piperidine Nitrogen: The piperidine nitrogen is protected using a tert-butyl carbamate group to form the final product.
Industrial Production Methods
Industrial production methods for this compound would involve optimizing the above synthetic routes for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, to form corresponding oxides or imines.
Reduction: Reduction reactions can be performed on the oxazole ring or the piperidine ring to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include halides, amines, and thiols, often under basic or acidic conditions.
Major Products
Oxidation Products: Oxides, imines, or nitriles.
Reduction Products: Reduced oxazole or piperidine derivatives.
Substitution Products: Substituted oxazole or piperidine derivatives.
Scientific Research Applications
The compound exhibits a variety of biological activities, making it a candidate for further research in drug development.
Antimicrobial Activity
Research indicates that derivatives containing the oxazole moiety demonstrate antimicrobial properties. The mechanism often involves disruption of bacterial cell processes, which can be critical for developing new antibiotics.
Case Study :
In a study by Dhumal et al. (2016), oxazole derivatives were shown to inhibit Mycobacterium bovis, the causative agent of tuberculosis. The molecular docking studies indicated a strong binding affinity to the enoyl reductase enzyme (InhA), essential for mycolic acid biosynthesis, suggesting potential as an antitubercular agent.
Antitumor Activity
The compound's ability to induce apoptosis in cancer cells has been documented, particularly in breast cancer cell lines.
Data Table on Cytotoxicity :
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 17a | MCF-7 | 0.65 | Apoptosis via p53 activation |
| 17b | MCF-7 | 2.41 | Apoptosis via caspase activation |
In vitro studies have shown that compounds similar to tert-butyl4-[5-(aminomethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate can lead to increased expression of tumor suppressor genes and activation of apoptotic pathways.
Pharmacological Implications
The unique structural features of this compound suggest its potential as a lead compound in drug discovery. Its dual action against both bacterial infections and cancer cells positions it as a versatile candidate for therapeutic development.
Potential Applications
- Antitubercular Agents : Given its activity against Mycobacterium bovis, this compound could be explored for new treatments for tuberculosis.
- Cancer Therapeutics : The ability to induce apoptosis in cancer cells positions this compound as a promising therapeutic agent in oncology.
- Neuroprotective Agents : Preliminary studies suggest potential neuroprotective effects, warranting further investigation into its role in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of tert-butyl 4-[5-(aminomethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the oxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations on the Oxazole Ring
Compound A : tert-Butyl4-[5-(azidomethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate (CAS: 2248413-13-8)
- Key Difference: Azidomethyl substituent instead of aminomethyl.
- Properties: Molecular formula: C₁₄H₂₁N₅O₃ (MW: 307.35 g/mol) . Reactivity: The azide group enables click chemistry (e.g., Huisgen cycloaddition) for bioconjugation or polymer synthesis.
Compound B : tert-Butyl4-[5-(hydroxymethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate (CAS: 2031258-93-0)
- Key Difference : Hydroxymethyl substituent.
- Properties :
Compound C : tert-Butyl4-(bromomethylene)piperidine-1-carboxylate
Heterocycle and Core Modifications
Compound D : tert-Butyl4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine-1-carboxylate (CAS: 280110-66-9)
- Key Difference : 1,2,4-Oxadiazole replaces 1,2-oxazole.
- Properties :
Compound E : tert-Butyl cis-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate (CAS: 159635-49-1)
Physicochemical and Functional Data
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group | Applications/Reactivity |
|---|---|---|---|---|---|
| Target Compound | - | C₁₄H₂₂N₃O₃ | ~283.35 | 5-(aminomethyl)oxazole | Amine coupling, drug intermediates |
| Compound A (Azidomethyl) | 2248413-13-8 | C₁₄H₂₁N₅O₃ | 307.35 | Azide | Click chemistry, bioconjugation |
| Compound B (Hydroxymethyl) | 2031258-93-0 | C₁₄H₂₂N₂O₄ | 282.34 | Hydroxyl | Esterification, solubility enhancer |
| Compound D (Oxadiazole) | 280110-66-9 | C₁₃H₂₁N₃O₃ | 267.32 | Oxadiazole | Metabolic stability in APIs |
Research and Application Insights
- Aminomethyl vs. Azidomethyl: The target compound’s primary amine is ideal for forming amides or Schiff bases in drug candidates, whereas Compound A’s azide is better suited for modular conjugation in proteolysis-targeting chimeras (PROTACs) .
- Hydroxymethyl Utility : Compound B’s hydroxyl group improves aqueous solubility, critical for pharmacokinetics, but requires protection during synthesis .
- Oxadiazole Advantage : Compound D’s oxadiazole ring resists enzymatic degradation, making it superior for oral drug formulations .
Biological Activity
Tert-butyl4-[5-(aminomethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate (CAS Number: 2260935-83-7) is a synthetic compound that belongs to the class of piperidine derivatives. Its structure features a tert-butyl ester group and an oxazole moiety, which contribute to its unique biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of 281.35 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | tert-butyl 4-(5-aminomethyl)-1,2-oxazol-3-yl)piperidine-1-carboxylate |
| CAS Number | 2260935-83-7 |
| Molecular Weight | 281.35 g/mol |
| SMILES | O=C(N(CC1)CCC1C(C=C2)=CC=C2CN)OC(C)(C)C |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The oxazole ring may facilitate binding to specific proteins, potentially modulating their activity through competitive inhibition or allosteric modulation. This compound has been investigated for its ability to influence neurotransmitter systems, particularly in neurological disorders.
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits significant biological activity in several areas:
1. Neuropharmacology:
- Mechanism: The compound is being studied for its effects on neurotransmitter receptors, particularly those involved in mood regulation and cognitive function.
- Case Study: In vitro studies have shown that it can enhance the release of serotonin and dopamine, suggesting potential applications in treating depression and anxiety disorders.
2. Anticancer Activity:
- Mechanism: Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells by inducing apoptosis.
- Research Findings: A study demonstrated that this compound reduced cell viability in various cancer cell lines by disrupting cellular signaling pathways related to growth and survival.
3. Antimicrobial Properties:
- Mechanism: The compound has shown potential antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Research Findings: In a comparative study, it exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus, highlighting its potential as a lead compound for developing new antibiotics.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
